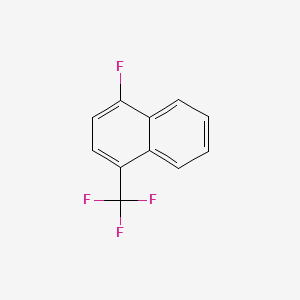

1-Fluoro-4-(trifluoromethyl)naphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

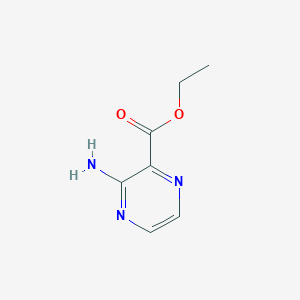

1-Fluoro-4-(trifluoromethyl)naphthalene, also known as 1-TFN, is an organic compound with a unique structure. It is classified as a fluorinated aromatic compound, and is composed of a benzene ring with a single fluorine atom and three trifluoromethyl groups. 1-TFN has been studied extensively due to its potential applications in the fields of organic synthesis and materials science. In

科学的研究の応用

Selective Fluorination of Aromatic Compounds

Research indicates the effectiveness of novel N-F fluorinating agents in the selective fluorination of polycyclic aromatic hydrocarbons. Naphthalene, for example, can be site-selectively fluorinated to produce 1-fluoronaphthalene, showcasing the potential of using 1-Fluoro-4-(trifluoromethyl)naphthalene derivatives in synthesizing fluorinated aromatic compounds with specific regioselectivity, dependent on substituent nature and position (Stavber, Zupan, 1996).

Synthesis of Fluorinated Naphthoic Acids

Aryl carboxamides are crucial structural units in several biologically active compounds. Synthesis efforts have focused on mono- and difluoronaphthoic acids, derivatives of 1-Fluoro-4-(trifluoromethyl)naphthalene. These efforts highlight a broader application in medicinal chemistry, providing pathways to synthesize fluorinated versions of naphthoic acids, which are relatively unknown compared to their benzoic acid counterparts. The process involves electrophilic fluorination and showcases the compound's versatility in synthesizing structurally diverse bioactive compounds (Tagat et al., 2002).

Development of Fluorine-Containing Polymers

The incorporation of fluorine-containing naphthalene units into polymers has been explored to enhance thermal stability. A study synthesized novel fluorine-containing poly(aryl ether ketone)s with 1,4-naphthylene units, resulting in materials exhibiting outstanding thermal stability and mechanical properties. These polymers, due to their low dielectric constants and high glass transition temperatures, have potential applications in high-performance electronic materials (Zhang et al., 2006).

Regiochemistry in Metalation Reactions

The metalation and subsequent electrophilic trapping of 2-fluoronaphthalene and 2-(trifluoromethyl) naphthalene derivatives demonstrate varying regioisomeric outcomes. This research provides insight into the factors influencing the regiochemistry of metalation at specific positions on the naphthalene ring, offering valuable information for the strategic synthesis of complex fluorinated organic compounds (Ruzziconi et al., 2010).

Safety And Hazards

1-Fluoro-4-(trifluoromethyl)naphthalene is identified as an irritant . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

特性

IUPAC Name |

1-fluoro-4-(trifluoromethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWWFQBBDMGGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499707 |

Source

|

| Record name | 1-Fluoro-4-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-(trifluoromethyl)naphthalene | |

CAS RN |

59080-13-6 |

Source

|

| Record name | 1-Fluoro-4-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)

![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)